molecular formula C9H9FO3 B6336553 3-Fluoro-2-methoxy-4-methylbenzoic acid CAS No. 1427416-19-0

3-Fluoro-2-methoxy-4-methylbenzoic acid

Cat. No.: B6336553
CAS No.: 1427416-19-0
M. Wt: 184.16 g/mol
InChI Key: LFIPXQHISUUFEJ-UHFFFAOYSA-N
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Description

3-Fluoro-2-methoxy-4-methylbenzoic acid: is an organic compound with the molecular formula C9H9FO3 It is a derivative of benzoic acid, where the benzene ring is substituted with a fluorine atom, a methoxy group, and a methyl group

Biochemical Analysis

Biochemical Properties

The fluoride substituent in 3-Fluoro-2-methoxy-4-methylbenzoic acid enables nucleophilic aromatic substitution . This property allows it to interact with various enzymes and proteins in biochemical reactions. The nature of these interactions is largely dependent on the specific biomolecules involved and the conditions under which the reactions occur.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The specific mechanisms of action depend on the molecular targets of this compound and the biochemical pathways in which it is involved.

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 3-Fluoro-2-methoxy-4-methylbenzoic acid typically involves the following steps:

    Starting Material: The synthesis begins with a suitable precursor, such as 3-Fluoro-4-methylphenol.

    Methoxylation: The precursor undergoes methoxylation to introduce the methoxy group at the 2-position.

    Carboxylation: The resulting intermediate is then subjected to carboxylation to introduce the carboxylic acid group at the 1-position.

Industrial Production Methods:

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions:

3-Fluoro-2-methoxy-4-methylbenzoic acid can undergo various chemical reactions, including:

    Nucleophilic Aromatic Substitution: The fluorine substituent enables nucleophilic aromatic substitution reactions.

    Esterification: The carboxylic acid group can undergo esterification to form esters.

    Acylation: The compound can be transformed into benzoyl chloride using thionyl chloride, which can then participate in Friedel-Crafts acylation reactions.

Common Reagents and Conditions:

    Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Esterification: Reagents like methanol and sulfuric acid under reflux conditions.

    Acylation: Thionyl chloride in the presence of a base like pyridine.

Major Products:

    Esters: Formed from esterification reactions.

    Benzoyl Chloride Derivatives: Formed from acylation reactions.

Scientific Research Applications

3-Fluoro-2-methoxy-4-methylbenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial properties.

    Medicine: Explored as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

    3-Fluoro-4-methoxybenzoic acid: Similar structure but with different substitution pattern.

    2-Fluoro-4-methoxybenzoic acid: Another isomer with fluorine and methoxy groups at different positions.

    3-Fluoro-4-methylbenzoic acid: Lacks the methoxy group but has similar fluorine and methyl substitutions.

Uniqueness:

3-Fluoro-2-methoxy-4-methylbenzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties

Properties

IUPAC Name

3-fluoro-2-methoxy-4-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO3/c1-5-3-4-6(9(11)12)8(13-2)7(5)10/h3-4H,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFIPXQHISUUFEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)C(=O)O)OC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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